2-Methyl-5,6,7,8-tetrahydroquinolin-3-amine
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Overview
Description
2-Methyl-5,6,7,8-tetrahydroquinolin-3-amine is a chemical compound with the molecular formula C10H14N2. It is a derivative of tetrahydroquinoline, a bicyclic structure that is commonly found in various natural and synthetic compounds. This compound is of interest in research due to its potential biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5,6,7,8-tetrahydroquinolin-3-amine can be achieved through several methods. One common approach involves the reduction of the corresponding quinoline derivative. For example, the reduction of 2-Methylquinoline using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride can yield 2-Methyl-5,6,7,8-tetrahydroquinoline, which can then be aminated to produce the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, amination, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5,6,7,8-tetrahydroquinolin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can further saturate the bicyclic structure.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Fully saturated tetrahydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives depending on the reagent used.
Scientific Research Applications
2-Methyl-5,6,7,8-tetrahydroquinolin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiproliferative effects on cancer cells.
Medicine: Investigated for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-5,6,7,8-tetrahydroquinolin-3-amine involves its interaction with biological targets, such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to changes in their activity. For example, it has been shown to induce mitochondrial membrane depolarization and reactive oxygen species production in cancer cells, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: A precursor in the synthesis of 2-Methyl-5,6,7,8-tetrahydroquinolin-3-amine.
5,6,7,8-Tetrahydroquinoline: A structurally similar compound lacking the methyl and amine groups.
Quinoline: The fully aromatic parent compound.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
2-methyl-5,6,7,8-tetrahydroquinolin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-7-9(11)6-8-4-2-3-5-10(8)12-7/h6H,2-5,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFKXTGLOIVLPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2CCCCC2=N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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